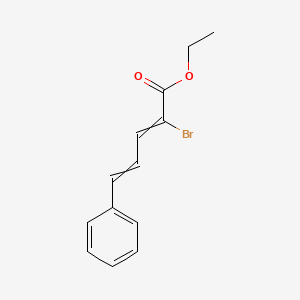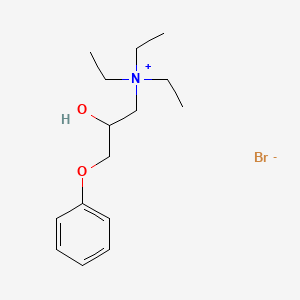
Ethyl 2-bromo-5-phenylpenta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-5-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C13H13BrO2. It is a derivative of penta-2,4-dienoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the carboxylic acid group is esterified with an ethyl group. This compound is of interest due to its unique structure, which includes conjugated double bonds and a bromine substituent, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-5-phenylpenta-2,4-dienoate typically involves the bromination of ethyl 5-phenylpenta-2,4-dienoate. One common method is the addition of bromine to the double bond of ethyl 5-phenylpenta-2,4-dienoate in the presence of a solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-bromo-5-phenylpenta-2,4-dienoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The conjugated double bonds can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Addition: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) in solvents like dichloromethane.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of ethyl 2-amino-5-phenylpenta-2,4-dienoate.
Addition: Formation of ethyl 2,3-dibromo-5-phenylpentanoate.
Oxidation: Formation of this compound epoxide.
Reduction: Formation of ethyl 2-bromo-5-phenylpentanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-5-phenylpenta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl 2-bromo-5-phenylpenta-2,4-dienoate involves its interaction with various molecular targets. The bromine atom and conjugated double bonds play a crucial role in its reactivity. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromo-5-phenylpenta-2,4-dienoate can be compared with other similar compounds, such as:
Ethyl 2-chloro-5-phenylpenta-2,4-dienoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Ethyl 2-iodo-5-phenylpenta-2,4-dienoate:
Ethyl 2-bromo-5-methylpenta-2,4-dienoate: Substitution of the phenyl group with a methyl group, affecting its chemical behavior and uses.
This compound stands out due to its unique combination of a bromine atom and a phenyl group, which imparts specific reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
197313-84-1 |
|---|---|
Molekularformel |
C13H13BrO2 |
Molekulargewicht |
281.14 g/mol |
IUPAC-Name |
ethyl 2-bromo-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C13H13BrO2/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11/h3-10H,2H2,1H3 |
InChI-Schlüssel |
GBWHSKURMDEJBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC=CC1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol](/img/structure/B12568047.png)

![2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine](/img/structure/B12568060.png)
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)

![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)
![{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B12568075.png)
![(2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol](/img/structure/B12568078.png)


![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-](/img/structure/B12568097.png)


![Hexakis[tert-butyl(dimethyl)silyl]trisilirane](/img/structure/B12568109.png)
